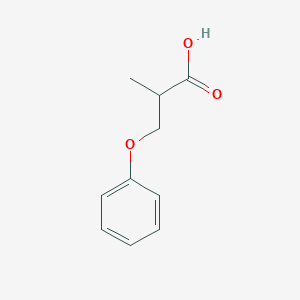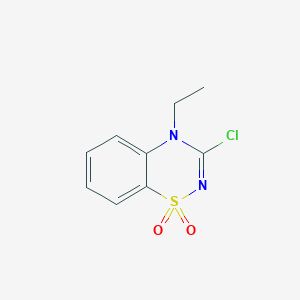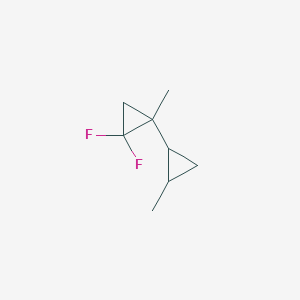
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, also known as DFMCC, is a cyclopropane compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. DFMCC is a highly reactive molecule that contains two fluorine atoms and a cyclopropane ring, making it an ideal candidate for various chemical reactions and synthesis methods. In
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane is not fully understood, but it is believed to involve the interaction of the fluorine atoms and the cyclopropane ring with various biological targets. 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to inhibit the activity of certain enzymes and proteins, including acetylcholinesterase and cyclooxygenase, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to reduce inflammation and pain, as well as protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, it also has some limitations, including its toxicity and potential for side reactions.
Zukünftige Richtungen
There are several future directions for research involving 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, including the development of new synthetic methods and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, as well as its potential toxicity and side effects.
Synthesemethoden
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane can be synthesized using several methods, including the reaction of 1,1-difluoro-2-chloro-2-(2-methylcyclopropyl)cyclopropane with a strong base such as potassium tert-butoxide in the presence of a solvent such as dimethyl sulfoxide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropane with 2-methylcyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. These methods result in the formation of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and proteins. In materials science, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been utilized as a versatile reagent for the preparation of various functionalized compounds.
Eigenschaften
CAS-Nummer |
110808-52-1 |
|---|---|
Produktname |
1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane |
Molekularformel |
C8H12F2 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
1,1-difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C8H12F2/c1-5-3-6(5)7(2)4-8(7,9)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RHCMZWCTSVCJPE-UHFFFAOYSA-N |
SMILES |
CC1CC1C2(CC2(F)F)C |
Kanonische SMILES |
CC1CC1C2(CC2(F)F)C |
Synonyme |
1,1-Bicyclopropyl,2,2-difluoro-1,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



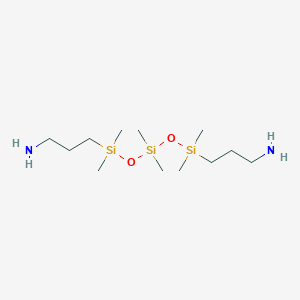
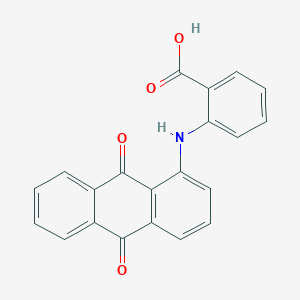
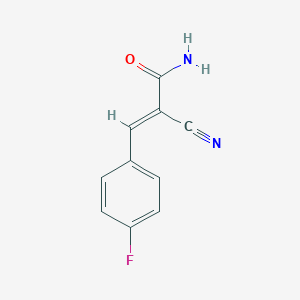
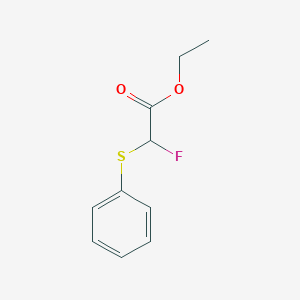
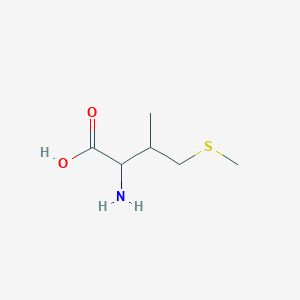
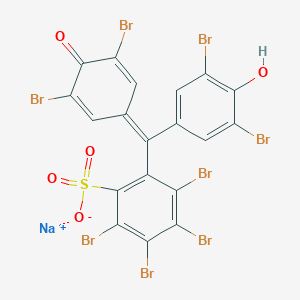
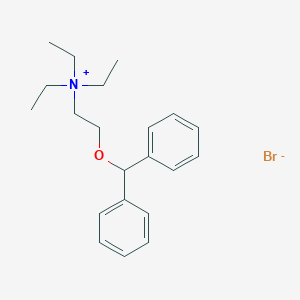
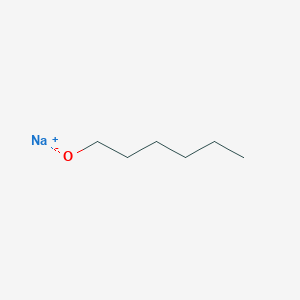
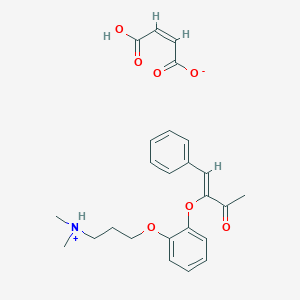
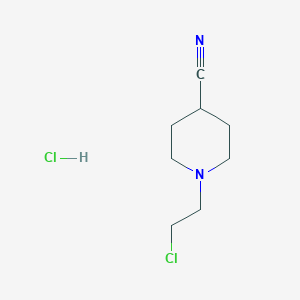
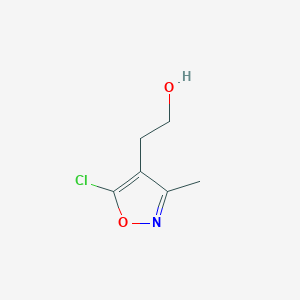
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
